sec-Butyl methanesulfonate

Descripción

Overview of Methanesulfonate (B1217627) Esters as Research Probes

Methanesulfonate esters, commonly known as mesylates, are a class of organic compounds characterized by the methanesulfonate functional group (CH₃SO₃-). wikipedia.org They are esters of methanesulfonic acid. wikipedia.org The utility of these esters in research stems from the fact that the mesylate group is an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgresearchgate.net This high reactivity makes methanesulfonate esters potent alkylating agents, capable of covalently attaching their alkyl group to nucleophilic sites on other molecules, including DNA and proteins. solubilityofthings.comontosight.aimdpi.com

Because of their ability to modify biological macromolecules, alkyl methanesulfonates have been extensively used as research probes to investigate the mechanisms of mutagenesis and DNA repair. researchgate.netscispace.com By inducing controlled damage to genetic material, scientists can study the cellular responses, including the activation of various DNA repair pathways and the consequences of unrepaired lesions, which can lead to mutations. wikipedia.orgnih.gov Compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are standard laboratory tools for inducing mutations in genetic studies. solubilityofthings.comwikipedia.org

Contextualizing sec-Butyl Methanesulfonate within the Alkyl Methanesulfonate Class

This compound (2-butyl methanesulfonate) belongs to the alkyl methanesulfonate family and is distinguished by its secondary butyl group attached to the methanesulfonate moiety. nih.gov Its chemical structure and properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16156-54-0 |

| Molecular Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol |

| IUPAC Name | butan-2-yl methanesulfonate |

| Synonyms | 2-Butyl methanesulfonate, sec-Butyl mesylate |

| InChI Key | BQWQGEBNCNNFCI-UHFFFAOYSA-N |

Source: PubChem CID 146192 nih.gov

The classification as a secondary alkyl methanesulfonate is crucial as it dictates its chemical reactivity. While primary alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) react predominantly through an Sₙ2 mechanism, secondary compounds like this compound exhibit a higher propensity for an Sₙ1-type reaction. researchgate.netnih.gov This difference in reaction mechanism influences the specific sites of alkylation within DNA and can lead to different biological outcomes and mutagenic specificities. nih.gov Studies have shown that secondary methanesulfonates with high Sₙ1 reactivity, such as isopropyl methanesulfonate and this compound, exhibit high mutagenicity in certain bacterial test systems. researchgate.netnih.gov

Historical Perspectives on Alkyl Methanesulfonate Research Methodologies

The investigation into the mutagenic properties of alkyl methanesulfonates dates back to at least the 1950s, with early studies examining their effects in organisms like Drosophila melanogaster. nih.gov These foundational studies established the potent mutagenic activity of this chemical class. Subsequent research delved into the underlying molecular mechanisms, using bacterial systems like Salmonella typhimurium (in the Ames test) and Escherichia coli (in the SOS-chromotest) to systematically assess the genotoxicity of various methanesulfonates. researchgate.netnih.gov

These studies revealed that the primary mechanism of mutagenesis involves the alkylation of DNA bases. researchgate.net The ethyl group of EMS, for instance, reacts with guanine (B1146940) to form O⁶-ethylguanine, which can lead to mispairing during DNA replication and result in a point mutation. wikipedia.org Research on a series of 14 monofunctional methanesulfonates confirmed that O⁶-alkylation is a predominant lesion responsible for mutations. researchgate.netnih.gov The structure of the alkyl group was found to be a significant factor; for example, n-alkyl methanesulfonates with alkyl groups of four or more carbons can induce bulky adducts that distort the DNA helix and are repaired by different pathways than smaller adducts. medwinpublishers.commedwinpublishers.com

Table 2: Selected Research Findings on Alkyl Methanesulfonate Mutagenicity

| Compound(s) | Key Finding | Research Context |

|---|---|---|

| Isopropyl methanesulfonate, This compound | Showed the highest mutagenicities in S. typhimurium strains TA1535 and TA100 among 14 tested methanesulfonates, attributed to high Sₙ1-reactivity. | Ames test and SOS-chromotest to investigate the role of alkylation mechanisms and DNA repair. nih.gov |

| Methyl methanesulfonate (MMS), Allyl methanesulfonate | Exhibited a clear increase in mutagenicity in S. typhimurium strain TA100, associated with high Sₙ2-reactivity. | Comparative study of 14 methanesulfonates in bacterial assays. nih.gov |

| n-Alkyl methanesulfonates (with ≥4 carbons) | Induced slowly growing (SG) mutants in human lymphoblastoid cells, suggesting the formation of bulky adducts that cause significant DNA structural changes. | Study on how bulky base adducts can lead to clastogenicity rather than simple point mutagenicity. medwinpublishers.commedwinpublishers.com |

Given the potent biological activity of alkyl methanesulfonates, the development of sensitive analytical methods for their detection at trace levels has been critical, particularly in the pharmaceutical industry where they can arise as genotoxic impurities. researchgate.netnih.gov

Early analytical approaches have given way to more sophisticated and sensitive techniques. Capillary gas chromatography with flame ionization detection (GC-FID) was developed and validated for analyzing methyl, ethyl, and isopropyl methanesulfonate at parts-per-million (ppm) levels in pharmaceutical substances. nih.gov This method utilized a direct "dissolve-and-injection" approach. nih.gov

The demand for even lower detection limits and greater specificity, especially when dealing with complex sample matrices, spurred the adoption of mass spectrometry (MS). Methods coupling gas chromatography or liquid chromatography to tandem mass spectrometry (GC-MS/MS or LC-MS/MS) have become the gold standard. rroij.comsci-hub.sescispace.com These techniques offer high sensitivity and selectivity, allowing for the quantification of multiple alkyl sulfonates simultaneously. sci-hub.se For instance, a GC-MS/MS method using multiple reaction monitoring (MRM) mode was developed to quantify nine different alkyl sulfonates. sci-hub.se To overcome challenges like matrix effects or the low volatility of some compounds, various sample preparation strategies have been employed, including liquid-liquid extraction and pre-column derivatization to enhance detectability by HPLC with UV detection. researchgate.netmdpi.com

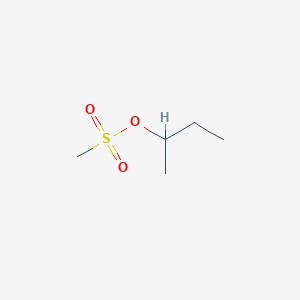

Structure

2D Structure

Propiedades

IUPAC Name |

butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923149 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-54-0 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Mechanisms of Sec Butyl Methanesulfonate

Synthetic Routes and Methodological Considerations

The synthesis of sec-butyl methanesulfonate (B1217627), a significant intermediate in organic synthesis, primarily involves the reaction of sec-butanol with methanesulfonyl chloride. This process, known as mesylation, transforms the hydroxyl group of the alcohol into a methanesulfonate or "mesylate" group, which is an excellent leaving group in nucleophilic substitution reactions. msu.edumasterorganicchemistry.com The efficiency and stereochemical outcome of this synthesis are highly dependent on the chosen reagents and reaction conditions.

Conversion of sec-Butanol to sec-Butyl Methanesulfonate

The conversion of sec-butanol to this compound is a standard method for activating the hydroxyl group. chegg.com The reaction involves treating sec-butanol with methanesulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). ubc.cacommonorganicchemistry.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. masterorganicchemistry.com This transformation is crucial because the hydroxyl group itself is a poor leaving group, whereas the resulting mesylate is a very good one, facilitating subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.commasterorganicchemistry.com

For instance, optically pure (S)-(+)-2-butanol can be converted to its corresponding methanesulfonate. chegg.com This highlights the utility of the mesylation reaction in stereospecific synthesis, as the configuration of the chiral center is typically retained during the formation of the sulfonate ester. libretexts.org

Alkylation with Methanesulfonyl Chloride

The core of the synthesis is the alkylation of the alcohol with methanesulfonyl chloride. ajol.info This electrophilic sulfonyl chloride readily reacts with the nucleophilic oxygen of the alcohol. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), to dissolve the reactants and facilitate the reaction. The process is often performed at reduced temperatures (e.g., 0 to -10°C) to control the exothermic nature of the reaction and minimize side reactions. orgsyn.org

The general procedure involves the dropwise addition of methanesulfonyl chloride to a cooled solution of the alcohol and a base. orgsyn.org After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. orgsyn.org The resulting this compound can then be isolated through a standard aqueous workup and purification. orgsyn.org

Role of Solvents and Reagents in Stereochemical Control

The choice of solvents and reagents plays a critical role in controlling the stereochemical outcome of the synthesis and subsequent reactions of this compound.

Solvents: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents can enhance the electrophilicity of the sulfonate group. For example, in the synthesis of other mesylates, dichloromethane is a common choice due to its inertness. Toluene has been noted as a significant solvent in minimizing competing elimination reactions in subsequent steps. nih.gov The miscibility of the solvent is also a factor; for instance, 2-butanol (B46777) is miscible with hexane (B92381), which can be relevant for chromatography and purification. rochester.edu

Reagents: The base used is crucial. Pyridine is often used not only as a base but also as a nucleophilic catalyst that can accelerate the reaction by forming a more reactive sulfonylpyridinium intermediate. ubc.ca The use of chiral reagents or auxiliaries can be employed to direct the stereochemistry of reactions involving the mesylate. beilstein-journals.org For example, in subsequent nucleophilic substitution reactions, the choice of nucleophile and solvent will determine whether the reaction proceeds with inversion or retention of configuration. 182.160.97

The formation of the mesylate itself from an alcohol like sec-butanol proceeds with retention of configuration at the stereocenter because the C-O bond of the alcohol is not broken during the reaction. masterorganicchemistry.comlibretexts.org This makes the synthesis of this compound a reliable method for preparing a chiral substrate for subsequent stereospecific transformations. libretexts.org

Interactive Data Table: Reagents and Conditions for Mesylation

| Parameter | Specification | Purpose |

|---|---|---|

| Alcohol | sec-Butanol | Starting material |

| Sulfonylating Agent | Methanesulfonyl Chloride | Provides the mesyl group |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, can act as a catalyst |

| Solvent | Dichloromethane or Toluene | Dissolves reactants, can influence side reactions |

| Temperature | 0 to -10°C (during addition) | Controls exothermicity, minimizes side products |

Mechanistic Investigations of Formation

The formation of this compound and its subsequent reactions are governed by fundamental principles of nucleophilic substitution. The nature of the substrate, nucleophile, leaving group, and solvent all play a role in determining the operative mechanism.

Nucleophilic Substitution Pathways (e.g., SN2, SN1)

The formation of this compound from sec-butanol and methanesulfonyl chloride is a nucleophilic substitution reaction on the sulfur atom of the sulfonyl chloride. masterorganicchemistry.com However, the primary mechanistic interest lies in the subsequent reactions of the mesylate, where the methanesulfonate group acts as an excellent leaving group. organic-chemistry.org

SN2 Mechanism: For primary and less sterically hindered secondary substrates like this compound, the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is often favored. organic-chemistry.orgmasterorganicchemistry.com This is a one-step, concerted process where the nucleophile attacks the carbon atom from the backside as the leaving group departs. masterorganicchemistry.comallrounder.ai This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. allrounder.ai The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

SN1 Mechanism: The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism becomes more probable for tertiary and some secondary substrates, especially in the presence of a weak nucleophile and a polar protic solvent that can stabilize the intermediate carbocation. organic-chemistry.orgmasterorganicchemistry.comacseusa.org This is a two-step process where the leaving group first departs, forming a planar carbocation intermediate. allrounder.ainumberanalytics.com The nucleophile then attacks this carbocation, which can occur from either face, leading to a racemic or partially racemic mixture of products. allrounder.ainumberanalytics.com The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the substrate. masterorganicchemistry.com Given that this compound is a secondary substrate, it can potentially react via either SN1 or SN2 pathways, depending on the specific reaction conditions. masterorganicchemistry.com

Stereochemical Outcomes in Synthetic Transformations

The stereochemistry of reactions involving this compound is a critical aspect of its utility in synthesis, dictating the three-dimensional arrangement of atoms in the resulting products. The outcome is highly dependent on the reaction mechanism, primarily SN2 or SN1 pathways.

Racemization in SN1 Reactions

In contrast to the SN2 mechanism, the SN1 (unimolecular nucleophilic substitution) reaction proceeds through a stepwise mechanism. acseusa.org The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. acseusa.orgorganic-chemistry.org The nucleophile then attacks this carbocation in a second, faster step. acseusa.org

Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face with roughly equal probability. organic-chemistry.orgmasterorganicchemistry.com This leads to the formation of a nearly equal mixture of both enantiomers, a process known as racemization. allrounder.aimasterorganicchemistry.com Therefore, if a reaction of this compound proceeds through an SN1 pathway, the stereochemical information from the starting material is largely lost, resulting in a racemic or near-racemic product. masterorganicchemistry.com

The propensity for a reaction to follow an SN1 pathway is favored by factors that stabilize the carbocation intermediate, such as a tertiary or secondary substrate, and the use of polar protic solvents which can solvate both the carbocation and the leaving group. allrounder.aiorganic-chemistry.org While racemization is the general outcome, slight deviations from a perfect 50/50 mixture can occur due to ion pairing effects, where the leaving group may temporarily shield one face of the carbocation. masterorganicchemistry.com

Chemical Reactivity and Derivatization

The chemical behavior of this compound is largely defined by the presence of the methanesulfonate (mesylate) group, an excellent leaving group in nucleophilic substitution reactions.

Role as a Leaving Group in Organic Synthesis

The methanesulfonate group is a superior leaving group because its negative charge is well-stabilized through resonance. organic-chemistry.orgmasterorganicchemistry.com This makes the C-O bond susceptible to cleavage by a wide range of nucleophiles. The conversion of alcohols, which are poor leaving groups (as hydroxide (B78521) is a strong base), into mesylates is a common strategy to facilitate substitution reactions. masterorganicchemistry.commsu.edu

The reactivity of this compound as an alkylating agent is a direct consequence of the mesylate's excellent leaving group ability. cymitquimica.com It readily participates in reactions where the sec-butyl group is transferred to a nucleophile. cymitquimica.com The choice between SN1 and SN2 pathways, and thus the stereochemical outcome, can often be influenced by the reaction conditions. Strong, concentrated nucleophiles favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 pathway. organic-chemistry.org

| Reaction Type | Typical Nucleophile | Solvent | Stereochemical Outcome |

|---|---|---|---|

| SN2 | CN-, RS-, N3- | Acetone, DMF, DMSO | Inversion of Configuration |

| SN1 | H2O, ROH | Water, Alcohols | Racemization |

Applications in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late stage of their synthesis. nih.govnih.gov This allows for the rapid generation of analogues with potentially improved properties without the need for de novo synthesis. nih.gov

While direct C-H functionalization is a major focus of LSF, the conversion of existing functional groups is also a valuable approach. nih.gov The conversion of a hydroxyl group to a methanesulfonate, such as in this compound, provides a reactive handle for introducing a variety of other functional groups. For instance, a complex molecule containing a secondary alcohol moiety can be converted to the corresponding mesylate, which can then be displaced by a wide array of nucleophiles to introduce new functionalities. nih.gov This approach has been utilized in the synthesis of various bioactive compounds. nih.gov

Interactions with Nucleophilic Species

This compound is a potent electrophile that readily reacts with a diverse range of nucleophiles. cymitquimica.com The nature of the nucleophile plays a significant role in determining the reaction pathway and product distribution.

Strong, anionic nucleophiles such as alkoxides, thiolates, and cyanides typically react via an SN2 mechanism, leading to the formation of ethers, thioethers, and nitriles, respectively, with inversion of stereochemistry. kau.edu.sa

Weaker, neutral nucleophiles like water and alcohols can also react with this compound, often under conditions that favor an SN1 mechanism (solvolysis). libretexts.org This results in the formation of sec-butanol and sec-butyl ethers, generally as a racemic mixture.

It has been noted that in some cases, particularly with sterically hindered substrates, nucleophiles may attack the sulfur atom of the methanesulfonate group instead of the carbon atom. acs.org This can lead to alternative reaction pathways and the formation of unexpected products.

Molecular Interactions and Computational Chemistry of Sec Butyl Methanesulfonate

Quantum Chemical Modeling Approaches

Quantum chemical modeling serves as a powerful tool to investigate the properties of sec-butyl methanesulfonate (B1217627) from a theoretical standpoint. These computational methods allow for the detailed examination of molecular geometries, energies, and electronic structures, which are often difficult or impossible to determine experimentally.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in sec-butyl methanesulfonate and how these arrangements affect its stability and reactivity. upenn.edulumenlearning.com The molecule can exist in various conformations due to the rotation around its single bonds. nih.gov Computational methods are employed to identify the most stable conformers by calculating their potential energies.

Energy minimization procedures, often utilizing force fields or quantum mechanical calculations, systematically alter the geometry of the molecule to find the lowest energy conformation, known as the global minimum. For molecules like this compound, which has rotatable bonds, multiple local minima may exist. nih.gov The analysis involves mapping the potential energy surface as a function of dihedral angles to identify all low-energy conformers and the energy barriers between them. The steric and electronic interactions between the sec-butyl group and the methanesulfonate moiety play a significant role in determining the preferred conformations. upenn.edu

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 152.21 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Theoretical Predictions of Reactivity Profiles

Theoretical calculations can predict the reactivity of this compound by examining its electronic structure. researchgate.net Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net

The distribution of electron density and the electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-deficient, thereby predicting sites of reaction. For this compound, the sulfonate group is a good leaving group, and computational models can quantify its leaving group ability by calculating the stability of the resulting methanesulfonate anion. researchgate.net Reactivity indices derived from conceptual density functional theory (DFT) can also be used to predict the kinetic and thermodynamic aspects of its reactions. researchgate.net

Computational Studies of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. pqri.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For reactions such as nucleophilic substitution (SN1 and SN2), computational studies can elucidate the step-by-step process, including the formation of intermediates and the breaking and forming of bonds. These studies can help distinguish between different possible mechanisms by comparing the calculated activation energies with experimental data. For instance, in the solvolysis of secondary methanesulfonates, computational models can help determine the degree of charge separation in the transition state and the role of the solvent in stabilizing it. cdnsciencepub.com

Intermolecular Interactions and Solvation Effects

The chemical behavior of this compound is significantly influenced by its interactions with surrounding molecules, whether they are other this compound molecules or solvent molecules.

Hydrogen Bonding Networks

While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. nih.gov In the presence of protic solvents like water or alcohols, this compound can participate in the formation of hydrogen bonding networks. pnu.edu.uaresearchgate.net These interactions can significantly affect the molecule's properties and reactivity.

Computational studies can model these hydrogen bonds, calculating their strength and geometry. rsc.org The formation of hydrogen bonds can stabilize the ground state and transition states of reactions, thereby influencing reaction rates. For example, in solvolysis reactions, hydrogen bonding to the sulfonate group can facilitate the departure of the leaving group. researchgate.net

Solvent Effects on Chemical Behavior

The choice of solvent can have a profound impact on the chemical behavior of this compound, particularly in reactions where ions or polar species are involved. cdnsciencepub.comresearchgate.net Solvation refers to the interaction between a solute and the solvent molecules surrounding it. These interactions can be electrostatic (ion-dipole, dipole-dipole) or van der Waals forces. aip.orgresearchgate.netroyalsocietypublishing.org

Computational models, such as implicit and explicit solvent models, are used to study these effects. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These models can predict how the solvent affects the conformational equilibrium, reaction rates, and mechanisms. For instance, polar solvents are expected to stabilize the charged intermediates and transition states in SN1 reactions, thus accelerating the reaction rate. researchgate.net The study of solvolysis of similar compounds has shown that the reaction rates are sensitive to the solvent's ionizing power and nucleophilicity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov These simulations allow for the detailed examination of the conformational changes of a ligand, like this compound, and its dynamic interactions within a protein's binding site. The general protocol for such a simulation involves defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for all atoms in the system. This provides a trajectory of the atoms, revealing how the ligand and protein interact and adapt to each other's presence. mdpi.com

Modeling Interactions with Biological Macromolecules

Studies on the interaction of alkylsulfonates with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), have demonstrated that both hydrophobic and polar interactions are key to the binding process. mdpi.commostwiedzy.pl Given the structure of this compound, which features a non-polar sec-butyl group and a polar methanesulfonate head, a similar dual nature of interaction is expected.

The sec-butyl group would likely favor insertion into hydrophobic pockets within a protein's binding site. These pockets are typically lined with amino acid residues that have non-polar side chains, such as leucine, isoleucine, valine, and phenylalanine. The methanesulfonate group, with its negatively charged oxygen atoms, would be available to form hydrogen bonds and electrostatic interactions with polar or positively charged amino acid residues like arginine, lysine, and asparagine.

MD simulations of related alkylsulfonates with HSA have shown that the length and branching of the alkyl chain can significantly influence the binding affinity and the specific binding site on the protein. mdpi.com Shorter and more branched chains may have different binding modes compared to long, linear chains. Therefore, the specific shape and chirality of the sec-butyl group in this compound would play a crucial role in determining its precise fit and orientation within a receptor's binding pocket. wikipedia.org

To illustrate the potential interactions, a hypothetical data table is presented below, based on the types of results obtained from MD simulations of similar small molecules with proteins.

| Interacting Residue in a Hypothetical Protein Binding Site | Residue Type | Interaction Type with this compound | Interacting Moiety of this compound | Average Distance (Å) |

|---|---|---|---|---|

| LEU 85 | Hydrophobic | Van der Waals | sec-Butyl group | 3.8 |

| VAL 112 | Hydrophobic | Van der Waals | sec-Butyl group | 4.1 |

| ARG 150 | Positively Charged | Hydrogen Bond / Electrostatic | Methanesulfonate group | 2.9 |

| LYS 154 | Positively Charged | Electrostatic | Methanesulfonate group | 3.5 |

| ASN 149 | Polar | Hydrogen Bond | Methanesulfonate group | 3.1 |

This table is illustrative and represents the type of data that could be generated from a molecular dynamics simulation of this compound with a hypothetical biological macromolecule.

Conformational Flexibility and Ligand-Receptor Dynamics

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. The most significant of these is the C-C bond within the sec-butyl group and the C-O bond connecting the butyl group to the methanesulfonate moiety. The different spatial arrangements of the atoms resulting from these rotations are known as conformers.

The conformational landscape of the sec-butyl group is similar to that of butane (B89635), with staggered (anti and gauche) and eclipsed conformations. wwnorton.com The anti conformation, where the two methyl groups are furthest apart, is the most stable and lowest in energy. The gauche conformations, where the methyl groups are closer, are slightly higher in energy. The eclipsed conformations represent energy maxima and are transition states between the staggered forms. wwnorton.com

The dynamics of these conformational changes are crucial for understanding the kinetics of ligand binding and dissociation. A flexible ligand may be able to enter a binding site more easily and adapt its shape to fit snugly. The energy penalty for adopting a less favorable conformation is offset by the favorable interactions with the receptor.

Below is an illustrative table of the potential major conformers of this compound and their relative energies in a vacuum, which would be a foundational part of any computational study.

| Conformer | Dihedral Angle (C1-C2-C3-C4 of sec-butyl group) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 | Most stable conformation |

| Gauche | ~60° | +0.9 | Less stable staggered conformation |

| Eclipsed (H, CH3) | ~120° | +3.4 | Transition state |

| Eclipsed (CH3, CH3) | ~0° | +5.0 | Highest energy transition state |

This table is a simplified representation based on the conformational analysis of butane and is intended to illustrate the concept of conformational flexibility for the sec-butyl group in this compound.

Biological Activity and Mechanisms of Action

Genotoxicity and Mutagenicity Studies

The genotoxic potential of sec-Butyl methanesulfonate (B1217627) has been evaluated through a series of in vitro studies. As a member of the sulfonic acid ester class of compounds, it is recognized as a potentially alkylating agent capable of exerting genotoxic effects in both bacterial and mammalian cell systems. future4200.com

The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, has been employed to evaluate sec-Butyl methanesulfonate. This bacterial reverse mutation assay utilizes various strains of Salmonella typhimurium that are engineered to detect different types of DNA mutations.

Studies have demonstrated the mutagenic activity of this compound in specific strains of Salmonella typhimurium. The compound elicited a positive mutagenic response in strain TA100, which is designed to detect base-pair substitution mutations. future4200.com Furthermore, this compound showed mutagenic potential in strain TA98, a strain used to identify frameshift mutagens. future4200.com All methanesulfonic acid esters evaluated in the same study, including the sec-butyl ester, demonstrated a genotoxic response in the Ames test. future4200.com

Summary of Ames Test Results for this compound

| Salmonella typhimurium Strain | Type of Mutation Detected | Result for this compound |

|---|---|---|

| TA100 | Base-pair substitution | Positive future4200.com |

| TA98 | Frameshift | Positive future4200.com |

| TA1535 | Base-pair substitution | Data Not Available |

| TA102 | Oxidative and other DNA damage | Data Not Available |

To mimic the metabolic processes that occur in mammals, in vitro genotoxicity assays like the Ames test are often conducted with and without the addition of a rat liver S9 fraction. xenometrix.chusgs.gov This fraction contains enzymes that can metabolically activate or deactivate a test compound. xenometrix.chresearchgate.net In the case of this compound and other related sulfonic acid esters, the differences observed in the Ames test results between assays performed with or without metabolic activation were generally small. future4200.com This suggests that the compound is a direct-acting mutagen that does not require significant metabolic activation to exert its genotoxic effects. future4200.com

To assess genotoxicity in a system more relevant to human health, mammalian cell assays are utilized. These tests can detect a broader range of genetic damage, including chromosomal alterations.

The in vitro micronucleus test is a key assay for detecting clastogenic (chromosome-breaking) and aneugenic (chromosome-number-altering) effects. The L5178Y mouse lymphoma cell line is frequently used for this purpose. nih.govfda.gov Research has shown that this compound, along with other methanesulfonic acid esters, tested positive in the micronucleus test using L5178Y mouse lymphoma cells. future4200.com This positive result indicates that the compound is capable of inducing chromosomal damage in mammalian cells.

Mammalian Cell Genotoxicity of this compound

| Assay | Cell Line | Endpoint Measured | Result |

|---|---|---|---|

| Micronucleus Test | L5178Y Mouse Lymphoma Cells | Chromosomal Damage (Micronuclei Formation) | Positive future4200.com |

The genotoxicity of sulfonic acid esters is closely linked to their chemical structure, specifically their ability to act as alkylating agents. future4200.com The genotoxic potential of these esters is believed to be due to their capacity to alkylate DNA, particularly at the O6 position of guanine (B1146940). researchgate.net

For methanesulfonic acid esters, the structure of the alkyl group significantly influences mutagenic potency. Studies comparing various esters have shown that isopropyl methanesulfonate is consistently one of the most potent mutagens, demonstrating stronger activity than primary alkyl esters and the secondary butyl ester in both the Ames test and the micronucleus assay. researchgate.net This indicates that while this compound is genotoxic, its potency within this chemical class is influenced by its secondary butyl structure. future4200.comresearchgate.net

Structure-Activity Relationships for Genotoxicity

Comparison with Other Alkyl Methanesulfonates (e.g., Methyl Methanesulfonate, Ethyl Methanesulfonate)

The biological and chemical activities of this compound are best understood in comparison to its straight-chain counterparts, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). While all are monofunctional alkylating agents, the nature of the alkyl group—methyl, ethyl, versus sec-butyl—dictates the predominant chemical reaction mechanism, which in turn determines the primary sites of DNA alkylation and the resulting biological consequences.

MMS is a classic example of an alkylating agent that reacts primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a direct attack by a nucleophile (such as a nitrogen atom on a DNA base) on the methyl group. Consequently, MMS predominantly alkylates the highly nucleophilic ring nitrogen atoms of DNA bases, with major products being N7-methylguanine and N3-methyladenine.

EMS, with its ethyl group, exhibits a mixed SN1/SN2 reactivity. nih.gov While still reacting significantly at nitrogen positions, the partial SN1 character allows for a greater degree of reaction at oxygen atoms, such as the O6 position of guanine. nih.gov This O6-ethylguanine adduct is more mutagenic than the N7-adducts because it can directly cause mispairing during DNA replication. nih.govwikipedia.org

This compound, having a secondary alkyl group, shows a much stronger tendency to react via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway involves the formation of a secondary carbocation intermediate, which is more stable than the primary carbocations that would be formed from MMS or EMS. This stabilized carbocation is a "harder" electrophile and reacts preferentially with "harder" nucleophiles, which include the oxygen atoms in DNA. As a result, this compound produces a significantly higher proportion of O-alkylation products, particularly O6-alkylguanine, compared to MMS and EMS. This increased formation of highly miscoding O6-adducts is believed to be a primary reason for the potent mutagenicity observed for secondary alkyl methanesulfonates.

| Feature | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | This compound |

| Primary Mechanism | SN2 | Mixed SN1/SN2 | SN1 |

| Primary DNA Targets | Ring Nitrogens (N7-Gua, N3-Ade) | Ring Nitrogens, some Oxygens | Ring Oxygens (O6-Gua), Nitrogens |

| Key Adducts | N7-methylguanine | N7-ethylguanine, O6-ethylguanine | O6-sec-butylguanine, N7-sec-butylguanine |

| Relative Mutagenicity | Mutagenic | Potent Mutagen | Very Potent Mutagen |

Impact of Alkyl Chain Branching and Size on Reactivity

The branching and increased size of the sec-butyl group, compared to methyl and ethyl groups, are the critical factors governing its reactivity and biological action.

Shift in Reaction Mechanism: The transition from a primary alkyl group (methyl, ethyl) to a secondary one (sec-butyl) is the principal reason for the shift from an SN2 to an SN1 reaction mechanism. The branching at the alpha-carbon in the sec-butyl group provides electronic stabilization to the resulting carbocation intermediate, making its formation more favorable and promoting the SN1 pathway.

Increased O-Alkylation: The SN1 mechanism, favored by the sec-butyl group, leads to a higher Swain-Scott substrate constant (s), indicating a greater ability to discriminate between nucleophiles of different strengths. The resulting carbocation reacts more readily with hard nucleophiles like the oxygen atoms on guanine (O6) and thymine (B56734) (O4), as well as the phosphate (B84403) backbone. This contrasts with the SN2 reaction of MMS, which favors softer nucleophiles like the N7 atom of guanine. The increased proportion of O6-alkylation is a key determinant of the high genotoxicity of this compound.

Steric Effects: The bulkier size of the sec-butyl group can also influence its interaction with the DNA helix. While N7-alkylation occurs in the major groove with minimal distortion, the formation of bulky adducts can create significant helical distortions that may be recognized differently by DNA repair proteins. The efficiency of repair mechanisms, such as the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), is known to decrease with increasing size of the alkyl group at the O6 position.

DNA Alkylation and Adduct Formation

The genotoxicity of this compound stems from its ability to form covalent adducts with DNA. wikipedia.org An adduct is a segment of DNA that has become chemically bonded to a substance. wikipedia.org This alkylation can occur at several nucleophilic sites on the DNA bases (guanine, adenine (B156593), cytosine, and thymine) and on the phosphodiester backbone. These structural modifications to the DNA can interfere with critical cellular processes like replication and transcription, potentially leading to mutations or cell death if not properly repaired. wikipedia.org

Identification and Characterization of DNA Adducts

The specific types and relative proportions of DNA adducts formed by this compound are dictated by its SN1-biased reactivity. The primary adducts of interest are those formed at the guanine and adenine bases.

The N7 position of guanine is the most nucleophilic and sterically accessible site in the DNA double helix. wikipedia.org Consequently, it is a major target for alkylation by all alkyl methanesulfonates. Reaction of this compound with DNA leads to the formation of the N7-sec-butylguanine adduct. Although N7-alkylguanine adducts are the most abundant lesions for many alkylating agents, they are generally less mutagenic than O-alkylation products. However, their presence can destabilize the glycosidic bond between the base and the deoxyribose sugar, which can lead to depurination and the formation of an abasic site. This abasic site can be mutagenic if not repaired before DNA replication.

The formation of O6-sec-butylguanine is a critically important, albeit less frequent, event compared to N7-alkylation. This adduct is highly miscoding and is considered a major contributor to the mutagenic and carcinogenic properties of alkylating agents. The presence of the sec-butyl group at the O6 position disrupts the normal Watson-Crick hydrogen bonding. During DNA replication, DNA polymerase frequently misinterprets O6-sec-butylguanine and incorrectly inserts a thymine instead of a cytosine opposite the adducted guanine. This leads to a G:C → A:T transition mutation in the subsequent round of replication. The enhanced SN1 character of this compound leads to a higher proportion of these highly mutagenic O6-guanine adducts compared to agents like MMS.

Mechanisms of DNA Damage Induction

This compound is a monofunctional alkylating agent belonging to the class of sulfonic acid esters. Its genotoxicity stems from its ability to chemically modify DNA, leading to lesions that can be mutagenic if not properly repaired. The mechanisms of this damage are primarily centered on its reactivity as an electrophile, allowing it to form covalent bonds with nucleophilic sites on DNA bases.

Direct Alkylation

The principal mechanism by which this compound induces DNA damage is through direct alkylation. As an alkylating agent, the sulfonate group acts as an effective leaving group, facilitating the transfer of its sec-butyl group to nucleophilic centers within the DNA molecule. researchgate.net This reaction preferentially targets nitrogen and oxygen atoms in the DNA bases. nih.gov

The genotoxicity of alkyl sulfonate esters is largely attributed to their capacity to alkylate the O6 position of guanine. researchgate.net Alkylation also occurs at other sites, including the N7 position of guanine and the N3 position of adenine. mdpi.com These alkylated bases can distort the DNA double helix, interfere with normal DNA replication and transcription, and lead to base mispairing during replication, which is a primary source of point mutations. mdpi.comoup.com For instance, 3-methyladenine (B1666300) lesions can block the progression of DNA polymerase, while O6-alkylguanine can lead to G:C to A:T transition mutations. nih.gov

Contribution of Hydrolysis and Alkylation Rates to Mutagenicity

The mutagenic potency of this compound is determined by a delicate balance between its alkylation reactivity and its rate of hydrolysis. As a secondary methanesulfonate, it exhibits high S(N)1 (unimolecular nucleophilic substitution) reactivity, which is associated with high mutagenicity. researchgate.netnih.gov Compounds with significant S(N)1 character can form carbocation intermediates that are highly reactive towards DNA.

However, the very reactivity that makes these compounds potent alkylating agents also makes them susceptible to hydrolysis, a reaction with water that deactivates the compound. Research has shown that while secondary methanesulfonates like 2-butyl methanesulfonate display high mutagenicity, other highly substituted methanesulfonates with even greater S(N)1 reactivity show diminished mutagenic activity. researchgate.netnih.gov This is because their increased reactivity leads to rapid hydrolysis, reducing their cellular half-life and thus the opportunity to react with DNA. researchgate.netnih.gov Therefore, the mutagenicity of this compound is a function of its chemical stability (hydrolysis rate) versus its DNA reactivity (alkylation rate).

| Compound Type | Reactivity Mechanism | Hydrolysis Rate | Observed Mutagenicity | Reference |

|---|---|---|---|---|

| Primary (e.g., Methyl methanesulfonate) | High S(N)2 | Relatively Low | High | researchgate.netnih.gov |

| Secondary (e.g., this compound) | High S(N)1 | High | Very High | researchgate.netnih.gov |

| Higher Substituted | Very High S(N)1 | Very High | Lower (due to rapid hydrolysis) | researchgate.netnih.gov |

Cellular Responses to this compound Exposure

Cells possess a sophisticated network of signaling pathways and repair mechanisms to counteract the damaging effects of alkylating agents like this compound. These responses are critical for maintaining genomic integrity and determining the ultimate fate of the cell, which can range from successful DNA repair and survival to the initiation of programmed cell death.

DNA Repair Pathway Activation (e.g., Base Excision Repair, Nucleotide Excision Repair, Homologous Recombination)

Upon detection of DNA alkylation damage, cells activate a number of DNA repair pathways. The specific pathway employed depends on the type of lesion.

Base Excision Repair (BER): This is the primary pathway for repairing the types of base damage commonly induced by this compound, such as 7-methylguanine (B141273) and 3-methyladenine. oup.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.

DNA Alkyltransferases: These enzymes provide a direct damage reversal mechanism by transferring the alkyl group from the damaged base (such as O6-alkylguanine) to a cysteine residue within the enzyme itself. oup.com

Homologous Recombination (HR): While BER handles base lesions, HR is crucial for repairing more complex damage that can arise as a consequence of alkylation, such as DNA double-strand breaks that can occur when a replication fork collapses at an unrepaired lesion. oup.com Studies on the related compound methyl methanesulfonate (MMS) have shown that cells deficient in HR are hypersensitive to its effects, highlighting the importance of this pathway in tolerating and repairing alkylation-induced damage. oup.com

Induction of SOS Response in Bacterial Systems

In prokaryotes such as Escherichia coli, exposure to DNA damaging agents like this compound triggers a global response known as the SOS response. nih.govwikipedia.org This inducible DNA repair system is a critical survival mechanism. semanticscholar.org The response is regulated by two key proteins: LexA, a repressor protein that binds to the promoter region of SOS genes to inhibit their expression during normal growth, and RecA, a sensor and inducer. wikipedia.orgsemanticscholar.org

When DNA damage occurs, such as the stalling of a replication fork at an alkylated base, single-stranded DNA (ssDNA) is generated. frontiersin.org The RecA protein polymerizes on these ssDNA filaments, becoming activated. The activated RecA co-protease stimulates the autocatalytic cleavage of the LexA repressor, leading to the de-repression and expression of more than 50 genes involved in DNA repair and damage tolerance. frontiersin.org Studies investigating a range of methanesulfonates have found that secondary compounds with high S(N)1 reactivity, a class that includes this compound, are potent inducers of the SOS response. nih.gov

Cellular Apoptosis Pathways

If the DNA damage induced by this compound is too extensive to be repaired, cellular signaling pathways can trigger apoptosis, or programmed cell death, to eliminate the compromised cell and prevent the propagation of mutations. Alkylating agents like MMS are known to induce apoptosis through multiple routes. nih.govresearchgate.net

Apoptosis can be initiated via two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is activated by internal cellular stress, such as severe DNA damage. mdpi.com Damage sensors can activate pro-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of cytochrome c from the mitochondria into the cytoplasm. llu.edu Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently activating executioner caspases like caspase-3, leading to the dismantling of the cell. researchgate.netllu.edu

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, though it can also be linked to the intrinsic pathway. mdpi.comnih.gov

Metabolic Pathways and Biotransformation

The biotransformation of this compound is presumed to follow established metabolic pathways for alkylating agents, primarily involving enzymatic processes that increase water solubility and facilitate excretion from the body. Although specific studies exclusively detailing the metabolic fate of this compound are limited, the primary routes of metabolism can be inferred from the chemical properties of the compound and the known biotransformation of structurally related alkyl methanesulfonates. The main pathways include hydrolysis and conjugation reactions.

Enzymatic Biotransformation Processes

The enzymatic biotransformation of this compound is critical for its detoxification and elimination. The key processes involved are hydrolysis and conjugation with endogenous molecules like glutathione (B108866).

Hydrolysis is a fundamental metabolic reaction for esters, including sulfonate esters like this compound. This process involves the cleavage of the ester bond, which can be catalyzed by various esterase enzymes present in the blood, liver, and other tissues. The enzymatic hydrolysis of this compound would yield sec-butanol and methanesulfonic acid. This reaction effectively detoxifies the compound by removing its alkylating potential, which is associated with the methanesulfonate leaving group. While the hydrolysis of some sulfonate esters can occur non-enzymatically under physiological conditions, enzymatic catalysis significantly accelerates this process. Studies on similar compounds suggest that the rate of hydrolysis can be influenced by the structure of the alkyl group. researchgate.net

Conjugation with glutathione (GSH) is a major pathway for the detoxification of electrophilic compounds. frontiersin.org this compound, being an alkylating agent, is an electrophile and is therefore expected to be a substrate for glutathione S-transferases (GSTs). frontiersin.org These enzymes catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the sec-butyl group, leading to the displacement of the methanesulfonate ion and the formation of a S-sec-butylglutathione conjugate. nih.gov

This glutathione conjugate is more water-soluble than the parent compound and is the initial step in the mercapturic acid pathway. mdpi.com The conjugate is further metabolized by sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative, which is then readily excreted in the urine. nih.gov

Table 1: Key Enzymatic Biotransformation Processes for this compound

| Metabolic Process | Enzyme Family | Substrate | Products | Significance |

| Hydrolysis | Esterases | This compound | sec-Butanol, Methanesulfonic acid | Detoxification by removal of the alkylating group. |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | This compound, Glutathione | S-sec-butylglutathione, Methanesulfonic acid | Detoxification and facilitation of excretion via the mercapturic acid pathway. frontiersin.orgnih.gov |

Identification of Metabolites in Biological Systems

Direct experimental evidence identifying the specific metabolites of this compound in biological systems is not extensively documented in publicly available literature. However, based on the established metabolic pathways of analogous alkyl methanesulfonates, the expected primary metabolites would be:

sec-Butanol : Formed via hydrolysis.

Methanesulfonic acid : A product of both hydrolysis and glutathione conjugation.

S-sec-butylglutathione : The initial product of glutathione conjugation.

S-sec-butylcysteine : An intermediate in the mercapturic acid pathway.

N-acetyl-S-sec-butylcysteine (sec-butyl mercapturic acid) : The final product of the mercapturic acid pathway, excreted in urine.

The identification of these metabolites in vivo would typically be achieved through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy of biological samples (e.g., urine, plasma) from preclinical studies.

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. nih.gov Their primary role involves oxidative, reductive, and hydrolytic reactions. nih.gov For alkyl methanesulfonates, the involvement of CYP enzymes could potentially occur through oxidation of the sec-butyl group. This could lead to the formation of hydroxylated metabolites, which would then be more readily conjugated and excreted.

While direct evidence for the specific CYP isozymes involved in this compound metabolism is lacking, it is plausible that enzymes from the CYP2 and CYP3 families, which are known to metabolize a wide range of small molecule drugs and xenobiotics, could play a role. nih.gov For instance, CYP-mediated oxidation could occur at different positions on the sec-butyl chain, leading to various hydroxylated isomers. These oxidized metabolites would then likely undergo phase II conjugation reactions, such as glucuronidation or sulfation, in addition to glutathione conjugation. However, given the efficient detoxification of alkylating agents via glutathione conjugation, this latter pathway may be the predominant route of metabolism for this compound.

Environmental and Green Chemistry Considerations

Environmental Fate and Degradation Pathways

The environmental persistence of sec-butyl methanesulfonate (B1217627) is determined by its susceptibility to various degradation processes, including hydrolysis, biodegradation, and oxidation.

The stability of the methanesulfonate group itself is noteworthy; it is remarkably resistant to hydrolysis, even under conditions of high temperature and strong base. google.com However, as an ester, sec-butyl methanesulfonate is more susceptible to this degradation pathway.

Table 1: Factors Influencing Hydrolysis of Alkyl Methanesulfonates

| Factor | Influence on Hydrolysis Rate | Rationale |

| Water Content | Increases | Water acts as the nucleophile in the hydrolysis reaction. cleaninginstitute.orgnih.gov |

| pH | Can be significant | Rate can be influenced by acid or base catalysis, though some esters show rates dominated by neutral water reaction. researchgate.net |

| Temperature | Increases | Higher temperatures provide the necessary activation energy for the reaction. |

| Ester Structure | Varies | The nature of the alkyl group (e.g., sec-butyl) influences steric hindrance and electronic effects at the reaction center. |

The biodegradation of this compound is a key factor in its environmental persistence. While specific studies on this compound are limited, the biodegradability can be inferred from related alkyl sulfonate compounds. Generally, the presence of a sulfonate group tends to decrease the biodegradability of an organic molecule. taylorandfrancis.com

Furthermore, the structure of the alkyl chain plays a critical role. Compounds with highly branched alkyl chains, such as the sec-butyl group, tend to degrade more slowly than those with linear chains. taylorandfrancis.com The primary mechanism for the biodegradation of similar compounds, like linear alkylbenzene sulfonates (LAS), involves an initial attack on the alkyl chain. This process typically starts with oxidation at the end of the chain (ω-oxidation) followed by a shortening of the chain via β-oxidation. nih.govhibiscuspublisher.com After the alkyl group has been sufficiently degraded, cleavage of the sulfonate group (desulfonation) can occur. hibiscuspublisher.comdntb.gov.ua It is plausible that this compound follows a similar pathway, beginning with the oxidation of the butyl group, which would then be followed by the eventual cleavage and mineralization of the methanesulfonate moiety.

In the environment, particularly in the atmosphere and in sunlit surface waters, oxidative degradation by highly reactive species is a crucial degradation pathway. Potent oxidants like the sulfate (B86663) radical (SO₄•⁻) and hydroxyl radical (•OH) can initiate the degradation of organic compounds. acs.orgnih.gov

Studies on the oxidation of alkyl sulfonates by the sulfate radical in the aqueous phase indicate that the primary degradation mechanism is hydrogen abstraction from the alkyl chain. acs.orgoregonstate.edu The sulfonate functional group is strongly electron-withdrawing, which has a deactivating effect, making alkyl sulfonates generally less reactive towards oxidation compared to analogous compounds like alcohols. acs.orgoregonstate.edu This suggests that while oxidative degradation of this compound occurs, its rate may be slower than that of sec-butanol. The reaction with hydroxyl radicals, particularly in atmospheric water droplets via photo-Fenton type reactions, represents another potential oxidative pathway. nih.gov

Sustainable Synthetic Approaches

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint by improving efficiency and minimizing hazardous waste.

The conventional synthesis of this compound involves the reaction of sec-butanol with methanesulfonyl chloride, typically in the presence of a stoichiometric base like triethylamine (B128534) to neutralize the HCl byproduct. Several green chemistry principles can be applied to improve this process. acs.orgoregonstate.eduresearchgate.netacs.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Methanesulfonate Synthesis |

| 1. Waste Prevention | Design the synthesis to minimize byproducts, such as the hydrochloride salt. |

| 2. Atom Economy | Maximize the incorporation of all materials into the final product. Catalytic approaches improve atom economy over stoichiometric reagents. |

| 5. Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., chlorinated solvents) with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. nih.gov |

| 6. Design for Energy Efficiency | Develop reaction conditions that allow for synthesis at ambient temperature and pressure to reduce energy consumption. |

| 9. Catalysis | Replace stoichiometric bases (e.g., triethylamine) with catalytic alternatives to reduce waste and improve efficiency. |

The primary waste product in the standard synthesis of this compound is the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride). This byproduct is generated in a 1:1 molar ratio with the product, contributing significantly to the waste stream and poor atom economy.

Role of Methanesulfonic Acid and its Salts in Green Processes

Methanesulfonic acid (MSA), the parent acid of this compound, is increasingly recognized as a "green" acid in various chemical processes. orientjchem.orgbohrium.comrsc.org Its environmentally friendly characteristics include being readily biodegradable, having low toxicity, and being less corrosive than many other mineral acids. orientjchem.orgbohrium.comrsc.org MSA is a strong acid that does not act as an oxidizing agent, has high thermal stability, and a very low vapor pressure, which minimizes air pollution. bohrium.comrsc.orgrsc.org

In the realm of green chemistry, MSA is utilized as a catalyst for a variety of organic reactions, such as esterifications and alkylations. bohrium.comrsc.orgnbinno.com Its use can lead to higher product purity and yields. nbinno.com Furthermore, MSA and its salts are employed in electrochemical applications, such as electroplating, as a safer alternative to electrolytes based on fluoroboric or fluorosilicic acid. rsc.orgrsc.org The high solubility of metal methanesulfonates makes them suitable for these applications. rsc.org MSA is also being explored for use in the recycling of lithium-ion batteries and in extractive metallurgy. bohrium.comrsc.org

VII. Spectroscopic and Analytical Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the methyl and methylene (B1212753) protons of the sec-butyl group, as well as a distinct singlet for the methyl protons of the methanesulfonate group. The splitting patterns and chemical shifts of the sec-butyl protons would provide information about the connectivity of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit strong absorption bands characteristic of the sulfonate group. These typically appear in the regions of 1350 cm⁻¹ and 1175 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively. Additionally, C-H stretching and bending vibrations for the alkyl groups would be present.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak would be observed at m/z 152. Fragmentation would likely involve the loss of the sec-butyl group or the methanesulfonate group.

Advanced Research Directions and Future Perspectives

Investigation of Enantiomeric Specificity in Biological Interactions

sec-Butyl methanesulfonate (B1217627) is a chiral compound, existing as (R)- and (S)-enantiomers. The differential interaction of enantiomers with biological systems is a cornerstone of modern pharmacology and toxicology. wvu.edu Future research should, therefore, focus on the stereospecificity of sec-butyl methanesulfonate's biological effects. Enantiomers often exhibit different pharmacokinetic and pharmacodynamic profiles. wvu.edu It is plausible that one enantiomer of this compound may be more reactive towards DNA or exhibit a different spectrum of off-target effects compared to the other.

Key research questions in this area include:

Do the (R)- and (S)-enantiomers of this compound exhibit different rates of DNA alkylation?

Is there a stereopreference in the alkylation of other biological nucleophiles, such as amino acid residues in proteins?

Do the enantiomers display different cytotoxic or mutagenic potencies?

To address these questions, the development of robust analytical methods for the chiral separation of this compound enantiomers is a prerequisite. jackwestin.comcsfarmacie.cz Techniques such as chiral high-performance liquid chromatography (HPLC) could be adapted for this purpose. csfarmacie.cznih.gov Subsequent in vitro and in vivo studies using the separated enantiomers would be essential to elucidate any stereospecific biological activity.

Table 1: Potential Research Approaches for Enantiomeric Specificity

| Research Area | Methodology | Expected Outcome |

|---|---|---|

| Chiral Separation | Development of chiral HPLC or gas chromatography (GC) methods. jackwestin.com | Isolation of pure (R)- and (S)-sec-butyl methanesulfonate enantiomers. |

| In Vitro Reactivity | Comparative studies of DNA and protein alkylation rates. | Determination of stereoselective differences in molecular interactions. |

Mechanistic Studies of Off-Target Effects Beyond DNA Alkylation

While DNA is the primary target of genotoxic alkylating agents, their reactivity is not exclusively limited to nucleic acids. britannica.comresearchgate.net Alkylating agents can react with a variety of other cellular nucleophiles, including amino acids in proteins and other small molecules. nih.govresearchgate.net These "off-target" interactions can lead to a range of biological consequences that are independent of direct DNA damage. For instance, the alkylating agent busulfan, a bifunctional methanesulfonate, is known to react with cysteine residues in proteins and deplete cellular glutathione (B108866). nih.govnih.gov

Future investigations into this compound should explore these non-DNA-related effects. Proteomics-based approaches could be employed to identify protein targets of this compound alkylation. creative-proteomics.com Understanding these off-target interactions is crucial for a complete toxicological profile of the compound and may reveal novel mechanisms of toxicity.

Table 2: Potential Off-Target Nucleophiles for this compound

| Biomolecule | Potential Site of Alkylation | Possible Consequence |

|---|---|---|

| Proteins | Cysteine, Histidine, Lysine residues. researchgate.net | Altered protein function, enzyme inhibition, cellular stress. |

| Glutathione | Thiol group. | Depletion of cellular antioxidant defenses, increased oxidative stress. |

Development of Novel Analytical Tools for In Vivo Monitoring

Assessing the in vivo behavior of genotoxic compounds is critical for understanding their risk to living organisms. Current methods for monitoring genotoxicity often rely on measuring biomarkers of DNA damage, such as the comet assay or the micronucleus test. criver.comrsc.orgmdpi.comresearchgate.net While valuable, these methods provide an indirect measure of the compound's activity.

A significant advancement would be the development of analytical tools for the direct in vivo monitoring of this compound and its metabolites. This could involve the use of advanced imaging techniques or the development of specific biosensors. oup.com Such tools would enable real-time tracking of the compound's distribution, metabolism, and target engagement within a living organism. This would provide invaluable data on its pharmacokinetics and help to identify specific tissues or organs at higher risk of damage.

Computational Design of Less Genotoxic Analogues

Computational toxicology has emerged as a powerful tool for predicting the potential toxicity of chemical compounds and for designing safer alternatives. researchgate.netnih.govinotiv.comaltex.org Quantitative structure-activity relationship (QSAR) models, for instance, can be developed to correlate the chemical structure of alkylating agents with their genotoxic potency. researchgate.net

Future research could focus on applying these computational approaches to this compound. By building predictive models based on a library of related methanesulfonate esters, it may be possible to identify the structural features that contribute most to its genotoxicity. altex.org This knowledge could then be used to computationally design novel analogues of this compound with reduced DNA reactivity and, consequently, lower genotoxicity. These analogues could potentially retain other useful chemical properties while being significantly safer.

Exploration of this compound as a Tool in Chemical Biology

The reactivity of alkylating agents can be harnessed for applications in chemical biology. chemistryviews.org These compounds can be used as chemical probes to study biological pathways or to identify the binding sites of proteins. nih.gov For example, analogues of this compound could be synthesized with "clickable" tags or fluorescent labels. These modified probes could then be used to covalently label their cellular targets, allowing for their identification and characterization.

This approach could be used to:

Identify novel protein targets of this compound.

Map the binding pockets of specific enzymes.

Develop new tools for activity-based protein profiling.

By viewing this compound not just as a toxicant but as a reactive chemical scaffold, it may be possible to develop it into a valuable tool for basic research.

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s mutagenic potential?

Q. What documentation is essential for replicating this compound experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.